![molecular formula C9H10F3NO2 B071347 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 176910-42-2](/img/structure/B71347.png)
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one, also known as Tropinone, is a bicyclic organic compound that has been widely used in scientific research for its unique chemical properties. Tropinone is a precursor to numerous important alkaloids, including cocaine, atropine, and scopolamine. In
Mecanismo De Acción
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one increases the levels of acetylcholine in the brain, leading to enhanced neurotransmission. This mechanism of action is responsible for the analgesic, anticonvulsant, and anesthetic properties of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one.
Efectos Bioquímicos Y Fisiológicos
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced neurotransmission. It has also been found to have anticonvulsant and analgesic properties. 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been used as an anesthetic due to its ability to induce sedation and reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has numerous advantages for laboratory experiments. It is readily available in large quantities and is relatively inexpensive. It has a well-established synthesis method and has been extensively studied for its chemical and pharmacological properties. However, 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one also has limitations for laboratory experiments. It is a controlled substance and requires special handling and storage. It is also highly reactive and can be dangerous if not handled properly.
Direcciones Futuras
There are numerous future directions for the study of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one. One potential direction is the development of new drugs based on 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one that have improved pharmacological properties. Another direction is the study of the mechanism of action of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one and its effects on neurotransmission. The synthesis of new analogs of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one with different chemical properties could also be explored. Additionally, the use of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one as a starting material for the synthesis of other important alkaloids could be further investigated.
Métodos De Síntesis
The synthesis of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one involves the reaction of cyclohexanone with hydroxylamine to form an oxime, which is then converted to an amide by reacting with trifluoroacetic anhydride. The amide is then subjected to a Hofmann degradation reaction to yield 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one. This synthesis method has been widely used in the laboratory to produce 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one in large quantities for scientific research.
Aplicaciones Científicas De Investigación
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have anticonvulsant, analgesic, and anesthetic properties. It has also been used as a precursor for the synthesis of numerous important alkaloids, including cocaine, atropine, and scopolamine. 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been used as a starting material for the synthesis of new drugs with improved pharmacological properties.
Propiedades
Número CAS |
176910-42-2 |
|---|---|
Nombre del producto |
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one |
Fórmula molecular |
C9H10F3NO2 |
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
8-(2,2,2-trifluoroacetyl)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)13-5-1-2-6(13)4-7(14)3-5/h5-6H,1-4H2 |
Clave InChI |
VQAKWLUSFTURKR-UHFFFAOYSA-N |
SMILES |
C1CC2CC(=O)CC1N2C(=O)C(F)(F)F |
SMILES canónico |
C1CC2CC(=O)CC1N2C(=O)C(F)(F)F |
Sinónimos |
8-Azabicyclo[3.2.1]octan-3-one, 8-(trifluoroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



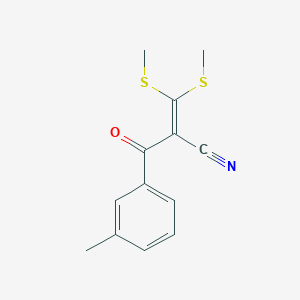
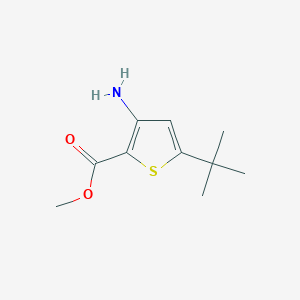
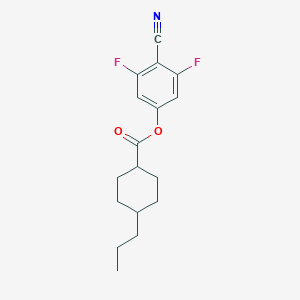
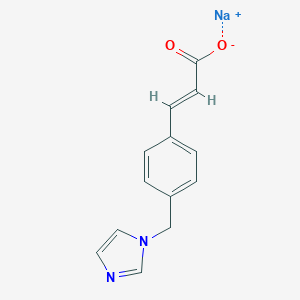
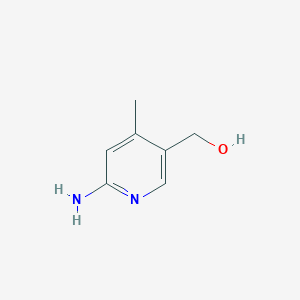
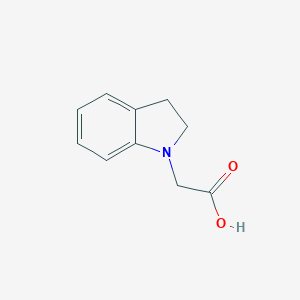
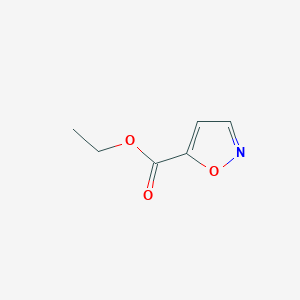
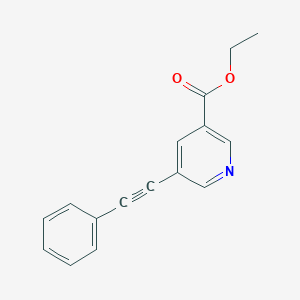
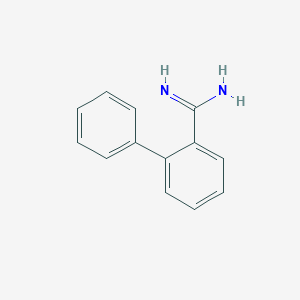
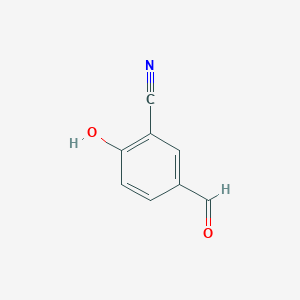
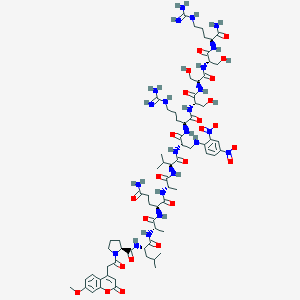
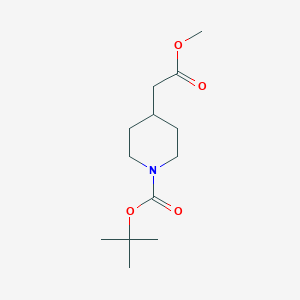
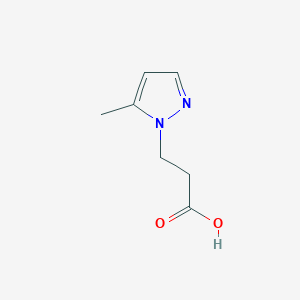
![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)